molecular formula C47H72O14 B108232 Ivermectin B1b CAS No. 70209-81-3

Ivermectin B1b

Cat. No.: B108232
CAS No.: 70209-81-3
M. Wt: 861.1 g/mol
InChI Key: VARHUCVRRNANBD-AGNWDZAWSA-N
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Description

Ivermectin B1b is a minor component of the anthelmintic compound ivermectin, which is primarily composed of Ivermectin B1a. This compound is known for its antiparasitic activity and is used in both veterinary and human medicine. It works by binding to glutamate-gated chloride channels in the neurons and muscle cells of parasites, leading to paralysis and death of the parasites .

Mechanism of Action

Target of Action

Ivermectin B1b primarily targets the glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . These channels play a crucial role in the transmission of signals in the nervous system.

Mode of Action

This compound acts as a positive allosteric modulator at the glutamate-gated chloride channels . It binds selectively and with high affinity to these channels, inducing irreversible channel opening . This leads to an influx of chloride ions into the cell, causing hyperpolarization/depolarization of the neuron/muscle cell, thereby blocking further function .

Biochemical Pathways

The action of this compound affects the neurotransmission pathways in invertebrates. By binding to the glutamate-gated chloride channels, it disrupts the normal functioning of the nervous system, leading to paralysis and death of the parasite . The clearance of microfilariae is governed by immunoregulatory processes .

Pharmacokinetics

Following oral administration, this compound is widely distributed throughout the body due to its high lipid solubility . The average maximum plasma concentration peak time (Tmax) is approximately 3.6 hours . A second peak at 6-12 hours probably arises because of enterohepatic recycling . The elimination half-life of this compound is around a day .

Result of Action

The primary result of this compound’s action is the effective treatment of various parasitic infestations. It is used to treat conditions such as onchocerciasis (river blindness), strongyloidiasis, ascariasis, trichuriasis, and enterobiasis . This compound treatment causes microfilariae to quickly disappear from the peripheral skin lymphatics, with long-lasting effect .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, when administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . This can have implications for non-target organisms in the environment . Therefore, the prudent use of this compound is recommended to reduce negative effects on the environment .

Biochemical Analysis

Biochemical Properties

Ivermectin B1b exerts its biochemical effects primarily by binding to glutamate-gated chloride channels in the neurons and muscle cells of invertebrates . This binding induces irreversible channel opening, leading to hyperpolarization and paralysis of the affected cells . Additionally, this compound interacts with other neurotransmitter receptors, including GABA, histamine, and pH-sensitive receptors . These interactions contribute to its broad-spectrum antiparasitic activity.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In nematode neurons and muscle cells, it causes hyperpolarization by increasing chloride ion permeability, leading to paralysis and death of the parasite . In mammalian cells, this compound has been shown to modulate immune responses, including both cell-mediated and humoral immunity . It also affects cell signaling pathways and gene expression, contributing to its antiviral and anticancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . This binding increases the permeability of the cell membrane to chloride ions, resulting in hyperpolarization and paralysis of the parasite . Additionally, this compound acts as a positive allosteric modulator at these channels, enhancing their activity . It also interacts with other ion channels and receptors, further contributing to its broad-spectrum activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Following oral administration, peak plasma concentrations occur approximately 4 hours after dosing, with a second peak at 6-12 hours due to enterohepatic recycling . The stability and degradation of this compound in vitro and in vivo have been studied, showing long-lasting effects on cellular function . Long-term studies have demonstrated its efficacy in reducing parasite loads and improving clinical outcomes in various models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces parasite loads and improves clinical outcomes . At higher doses, this compound can cause adverse effects, including neurotoxicity and histopathological changes in internal organs . Threshold effects have been observed, with higher doses required to achieve significant reductions in parasite loads in certain models .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes, including P450 3A4, 3A5, and 2C9 . The major metabolic pathways involve C-hydroxylation and O-demethylation reactions . Several metabolites have been identified, including 3″-O-demethylated and C4-methyl hydroxylated products . These metabolic processes are crucial for the elimination and detoxification of this compound in the body .

Transport and Distribution

This compound is highly lipid-soluble, allowing it to be widely distributed throughout the body . It is transported across cell membranes by various transporters, including P-glycoprotein (MDR1), MRP1, MRP2, and BCRP1 . These transporters play a significant role in the efflux and distribution of this compound within cells and tissues . The compound’s high lipid solubility also contributes to its accumulation in fatty tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its lipid solubility and interactions with cellular components. It has been shown to localize to the cell membrane, where it interacts with ion channels and receptors . Additionally, this compound can affect the nuclear localization of certain proteins, influencing gene expression and cellular function . These interactions are crucial for its broad-spectrum antiparasitic and antiviral activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ivermectin B1b is synthesized through the chemical reduction of the double bond between carbon atoms 22 and 23 of avermectins B1, which are produced by the fermentation of the bacterium Streptomyces avermitilis. The reduction is typically carried out using rhodium chloride as a catalyst .

Industrial Production Methods: In industrial settings, this compound is produced by fermenting Streptomyces avermitilis to yield a mixture of avermectins B1a and B1b. The mixture is then subjected to region-specific hydrogenation to convert the double bond between carbon atoms 22 and 23 into a single bond, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Ivermectin B1b undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ivermectin B1b has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the chemical properties and reactions of macrocyclic lactones.

    Biology: Studied for its effects on various biological systems, including its antiparasitic activity.

    Medicine: Used in the treatment of parasitic infections in both humans and animals.

    Industry: Used in the production of veterinary and human pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: Ivermectin B1b is unique due to its specific binding affinity to glutamate-gated chloride channels and its ability to induce long-lasting hyperpolarization in parasite cells. This makes it highly effective in treating parasitic infections with minimal side effects .

Properties

CAS No.

70209-81-3

Molecular Formula

C47H72O14

Molecular Weight

861.1 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C47H72O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b12-11-,26-14-,31-13?/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1

InChI Key

VARHUCVRRNANBD-AGNWDZAWSA-N

SMILES

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)O[C@@H]1C(C)C

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C

Key on ui other cas no.

70209-81-3

Synonyms

22,23-dihydroavermectin B(1)b
22,23-dihydroavermectin B1(b)
22,23-dihydroavermectin B1b
avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro-25-propyl-
avermectin H2B1b
H2B1b avermectin
Ivermectin Component B1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ivermectin B1b
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Ivermectin B1b
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Ivermectin B1b
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Ivermectin B1b
Reactant of Route 5
Ivermectin B1b
Reactant of Route 6
Ivermectin B1b
Customer
Q & A

Q1: What is the difference between Ivermectin B1a and Ivermectin B1b?

A1: Ivermectin B1a and B1b are very similar in structure. The key difference lies in the substituent at the C25 position of the molecule. Ivermectin B1a possesses a methyl group at this position, while this compound has an ethyl group []. This seemingly minor structural variation can influence the compounds' pharmacological properties, although specific comparative studies on their activity and metabolism are limited in the provided research.

Q2: What analytical techniques are used to study Ivermectin B1a and B1b?

A3: Researchers employ various analytical techniques to characterize and quantify Ivermectin B1a and B1b. One method described in the research utilizes liquid chromatography combined with positive electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) for the precise determination of Ivermectin B1a in animal plasma []. This technique allows for sensitive and specific measurement of the compound, even at low concentrations, making it valuable for pharmacokinetic studies. Additionally, studies investigating the metabolism of Ivermectin B1a and B1b utilize techniques like High-Performance Liquid Chromatography (HPLC) for separating and purifying metabolites, along with Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment-Mass Spectrometry (FAB-MS) for structural elucidation [].

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